molecular formula C6H5Cl2NO B3386785 N-(3,5-dichlorophenyl)hydroxylamine CAS No. 75841-13-3

N-(3,5-dichlorophenyl)hydroxylamine

Cat. No.: B3386785
CAS No.: 75841-13-3
M. Wt: 178.01 g/mol
InChI Key: LBFDAACXWGTMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dichlorophenyl)hydroxylamine is an organic compound characterized by a hydroxylamine (-NH-OH) functional group attached to a 3,5-dichlorophenyl ring. This structure confers unique reactivity, making it a valuable intermediate in synthetic chemistry. Its synthesis involves the reduction of nitroarenes under specific conditions. For instance, a reaction employing NH$_4$Cl and Zn (dust) yields this compound alongside byproducts such as azoxybenzene and 3,5-dichloroaniline, with a product ratio of 65:19:12:4 (hydroxylamine:azoxybenzene:3,5-dichloroaniline:unidentified) .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-4-1-5(8)3-6(2-4)9-10/h1-3,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFDAACXWGTMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460113
Record name Benzenamine, 3,5-dichloro-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75841-13-3
Record name Benzenamine, 3,5-dichloro-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3,5-dichlorophenyl)hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3,5-dichlorophenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of 3,5-dichloronitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions and yields the desired hydroxylamine compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, catalytic hydrogenation of 3,5-dichloronitrobenzene using a palladium catalyst can be employed. This method offers higher yields and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-dichlorophenyl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(3,5-dichlorophenyl)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

N-(3,5-Dichlorophenyl)hydroxylamine is distinguished from other dichlorophenyl derivatives by its hydroxylamine moiety (-NH-OH). Key analogs include:

  • N-(3,4-Dichlorophenyl) propanamide (propanil) : An amide-functionalized herbicide used to control weeds in rice fields .
  • N-(3,5-Dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide : A metabolite of the fungicide iprodione, featuring a carboxamide group .
  • 3-Chloro-N-phenyl-phthalimide: A phthalimide derivative used as a monomer in high-purity polyimide synthesis .

The hydroxylamine group in this compound enhances its nucleophilic and redox reactivity compared to the more stable amide or phthalimide groups in analogs. This reactivity may facilitate its role as an intermediate in multi-step syntheses.

Data Table: Comparative Analysis of Dichlorophenyl Derivatives

Compound Name Functional Group Primary Application Key Synthesis Considerations
This compound Hydroxylamine (-NH-OH) Synthetic intermediate Byproduct formation (azoxybenzene, 3,5-dichloroaniline)
N-(3,4-Dichlorophenyl) propanamide (propanil) Amide (-CONH-) Herbicide High yield, commercial-scale production
3-Chloro-N-phenyl-phthalimide Phthalimide Polyimide monomer Requires high purity for polymer synthesis
Iprodione metabolite isomer Carboxamide Fungicide degradation product Formed via metabolic pathways

Research Findings and Trends

  • Synthetic Efficiency : The 65% yield of this compound contrasts with the industrial-scale efficiency of propanil synthesis, underscoring a need for improved catalytic systems in hydroxylamine production.
  • Stability and Reactivity : The hydroxylamine group’s susceptibility to oxidation may limit its storage stability compared to amide or phthalimide derivatives.

Biological Activity

N-(3,5-dichlorophenyl)hydroxylamine is a compound with significant biological activity, primarily recognized for its role in enzyme inhibition and protein modification. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8_8H9_9Cl2_2N\O and a molecular weight of 192.04 g/mol. The compound features a hydroxylamine functional group attached to a 3,5-dichlorobenzene moiety, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The hydroxylamine group can form covalent bonds with active sites on enzymes, leading to:

  • Enzyme Inhibition : By binding to the active sites of specific enzymes, it prevents substrate binding and subsequent catalytic activity.
  • Protein Modification : The compound can modify proteins through nucleophilic substitution reactions, which may alter protein function and activity.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes. Its ability to bind covalently to enzyme active sites makes it a valuable tool in biochemical research focused on understanding enzyme mechanisms and developing potential therapeutic agents.

Nephrotoxicity Studies

Preliminary studies have shown that related compounds exhibit nephrotoxic effects. For instance, N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS), a metabolite of this compound derivatives, was found to alter renal hemodynamics in animal models, indicating that similar structural compounds may share toxicological profiles .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(3,5-dichlorophenyl)amineLacks hydroxylamine groupModerate enzyme inhibition
N-(3,5-dichlorophenyl)nitrosoamineContains nitroso functional groupPotential carcinogenic properties
3,5-DichloronitrobenzeneNitro group presentKnown for antibacterial activity

This table highlights that while these compounds share certain functional groups, the presence of the hydroxylamine group in this compound confers distinct biological activities not found in simpler analogs.

Case Studies

  • Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in metabolic pathways. The binding affinity was assessed using kinetic assays which revealed competitive inhibition characteristics.
  • Renal Function Impact : In vivo studies involving Fischer 344 rats showed that related compounds led to decreased glomerular filtration rate (GFR), indicating potential nephrotoxic effects. These findings suggest that further investigation is warranted into the renal implications of hydroxylamine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3,5-dichlorophenyl)hydroxylamine
Reactant of Route 2
N-(3,5-dichlorophenyl)hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.